molecular formula C15H21ClN6O3 B10930437 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide

3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide

Cat. No.: B10930437
M. Wt: 368.82 g/mol
InChI Key: PMELNMKOLDFVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide is a complex organic compound featuring a pyrazole ring substituted with chloro and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. For instance, 4-chloro-3-nitropyrazole can be synthesized by reacting 4-chloro-3-nitroacetophenone with hydrazine hydrate.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the desired functional groups. This may involve the use of reagents such as alkyl halides and bases.

    Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the substituted pyrazole with N-methylpropanamide under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could result in various substituted pyrazoles.

Scientific Research Applications

3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Agrochemicals: It could be used in the synthesis of pesticides or herbicides due to its potential bioactivity.

    Materials Science: The compound’s unique structure may be exploited in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and chloro substituents could play a role in binding affinity and specificity, while the amide linkage may influence the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound shares the pyrazole core and chloro substituent but differs in the functional groups attached.

    3,5-dimethyl-1H-pyrazole derivatives: These compounds have similar pyrazole rings with different substituents, offering a basis for comparison in terms of reactivity and applications.

Uniqueness

The uniqueness of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its dual pyrazole rings with varied substituents provide a versatile scaffold for further modification and application in diverse fields.

Properties

Molecular Formula

C15H21ClN6O3

Molecular Weight

368.82 g/mol

IUPAC Name

3-(4-chloro-3-nitropyrazol-1-yl)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methylpropanamide

InChI

InChI=1S/C15H21ClN6O3/c1-5-21-11(3)12(10(2)17-21)8-19(4)14(23)6-7-20-9-13(16)15(18-20)22(24)25/h9H,5-8H2,1-4H3

InChI Key

PMELNMKOLDFVIF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(C)C(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.